2-Bromo-5-methoxy-4-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-methoxy-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-7(8)9-4-6(5)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACCOVUMBSAMBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 5 Methoxy 4 Methylpyridine and Its Precursors
Precursor Synthesis Strategies for Pyridine (B92270) Core Functionalization
The assembly of the target molecule relies heavily on the availability of appropriately substituted pyridine precursors. These precursors can be synthesized through various routes, which are tailored to introduce the required functional groups in a controlled manner.
One potential pathway to the target compound begins with 2-methoxy-4-methylpyridine. The direct bromination of this precursor would be the most straightforward approach. However, electrophilic substitution on the pyridine ring is often challenging and can lead to a mixture of products. The position of bromination is directed by the existing methoxy (B1213986) and methyl groups. While direct bromination of pyridine itself requires harsh conditions, often yielding the 3-bromo derivative, the presence of activating groups can influence the regioselectivity. For instance, the bromination of related compounds like 4-methoxy-3-methylpyridine (B1587522) is achieved using liquid bromine and sodium hydroxide (B78521) at low temperatures.
An alternative to direct bromination involves the activation of the pyridine ring through the formation of a pyridine N-oxide. This strategy is known to facilitate halogenation at the 2- and 4-positions. researchgate.net
A more versatile and commonly employed strategy involves the use of aminopyridine derivatives, which can be converted to the desired bromo-substituted pyridine via diazotization. The key precursor for this route is 5-Amino-2-methoxy-4-methylpyridine. This intermediate is valuable in the synthesis of various bioactive molecules and can be used to introduce the bromine atom at the 2-position with high regioselectivity. chemimpex.com
The synthesis of aminopyridine precursors can be achieved through various methods. For example, 2-amino-4-methylpyridine (B118599) can be synthesized from 2-chloro-4-nitropyridine. The process involves a condensation reaction with diethyl malonate, followed by decarboxylation to yield 2-methyl-4-nitropyridine. Subsequent reduction of the nitro group, typically through catalytic hydrogenation with a Pd/C catalyst, affords 2-amino-4-methylpyridine. google.com A similar strategy could likely be employed to generate 5-Amino-2-methoxy-4-methylpyridine.
Regioselective Bromination Techniques
Achieving the desired regiochemistry during the bromination of the pyridine ring is a critical step in the synthesis of 2-Bromo-5-methoxy-4-methylpyridine. Two primary methods are employed to control the position of the incoming bromine atom.
Direct electrophilic bromination of the pyridine ring is notoriously difficult due to the electron-deficient nature of the aromatic system. The reaction typically requires high temperatures and the presence of a catalyst, and often results in substitution at the 3-position. researchgate.net However, the presence of activating groups, such as methoxy and methyl groups, can facilitate the reaction and direct the substitution to other positions.
For example, the chlorination of 4-methylpyridine (B42270) with phosphorus oxychloride yields 2-chloro-4-methylpyridine. Subsequent bromination using bromine in the presence of a Lewis acid like aluminum trichloride (B1173362) can then introduce a bromine atom at the 5-position.
Table 1: Conditions for Direct Halogenation of Pyridine Derivatives
| Starting Material | Reagents and Conditions | Major Product |
|---|---|---|
| 4-Methylpyridine | POCl₃, 110°C, 6 hours | 2-Chloro-4-methylpyridine |
| 2-Chloro-4-methylpyridine | Br₂, AlCl₃ | 5-Bromo-2-chloro-4-methylpyridine |
A more reliable method for the regioselective introduction of a bromine atom onto a pyridine ring is the Sandmeyer reaction. wikipedia.orgnih.gov This reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a halide. This method is particularly useful for synthesizing aryl halides from aryl amines. wikipedia.orgnih.gov
In the context of synthesizing this compound, the precursor 5-Amino-2-methoxy-4-methylpyridine would be treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt. Subsequent treatment with a copper(I) bromide catalyst facilitates the replacement of the diazonium group with a bromine atom. wikipedia.orgnih.gov A patented method for the synthesis of 2-methyl-4-bromopyridine illustrates this process effectively. google.com
Table 2: Representative Sandmeyer Reaction for Bromination
| Starting Material | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| 2-Methyl-4-aminopyridine | 1) 48% HBr, -5°C 2) Bromine, -5°C 3) Sodium nitrite solution, <0°C 4) NaOH to pH 9 | 2-Methyl-4-bromopyridine | 95% |
Introduction of Methoxy Functionality
The introduction of the methoxy group at the 5-position of the pyridine ring is typically achieved through a nucleophilic aromatic substitution reaction. This involves the displacement of a suitable leaving group, such as a halide, by a methoxide (B1231860) source.
A common method for the synthesis of methoxypyridines is the reaction of a bromopyridine derivative with sodium methoxide in the presence of a copper catalyst. For example, 2-amino-5-methoxypyridine (B21397) can be prepared from 2-amino-5-iodopyridine (B21400) by heating it with sodium methoxide and copper powder in methanol (B129727). prepchem.com Similarly, the synthesis of 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is achieved through the reaction of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine with sodium methylate. researchgate.net
This strategy could be applied to a precursor such as 2,5-Dibromo-4-methylpyridine (B1301971), where selective methoxylation at the 5-position would be desired.
Table 3: Synthesis of Methoxypyridines via Nucleophilic Substitution
| Starting Material | Reagents and Conditions | Product |
|---|---|---|
| 2-Amino-5-iodopyridine | Sodium methoxide, copper powder, methanol, 150°C, 12 hours | 2-Amino-5-methoxypyridine |
| 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | Sodium methylate | 5-Methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine |
Nucleophilic Alkoxylation Approaches
Nucleophilic aromatic substitution (SNAr) represents a classical approach for introducing an alkoxy group, such as methoxy, onto a pyridine ring. This methodology typically involves the reaction of a suitable dihalogenated precursor with a nucleophile, like sodium methoxide. For the synthesis of this compound, a logical precursor is 2,5-dibromo-4-methylpyridine. chemimpex.com
In this approach, the methoxide ion (CH₃O⁻) acts as the nucleophile, displacing one of the bromine atoms. The success and regioselectivity of this reaction are highly dependent on the electronic properties of the pyridine ring. The electron-withdrawing nature of the ring nitrogen and the existing bromo substituents facilitates the nucleophilic attack. The C5 position is generally favored for substitution over the C2 position in the absence of a metal catalyst due to electronic and steric factors. The reaction is typically conducted in a polar aprotic solvent to facilitate the dissolution of the methoxide salt.
Table 1: Nucleophilic Alkoxylation Reaction Example
| Precursor | Reagent | Solvent | Product |
|---|
Palladium-Catalyzed Methoxylation Protocols
Modern synthetic chemistry often employs palladium-catalyzed cross-coupling reactions for the formation of carbon-oxygen bonds, offering a milder and more versatile alternative to traditional nucleophilic substitution. The Buchwald-Hartwig amination, adapted for etherification, is a prominent example of such a protocol. This method would involve the coupling of 2,5-dibromo-4-methylpyridine with methanol or a methoxide source, catalyzed by a palladium complex.
The key to a successful and selective reaction lies in the choice of the palladium precursor, the phosphine (B1218219) ligand, and the base. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the C-O bond. The reactivity order of halogens in these couplings is typically I > Br > Cl, making the bromo-substituted precursor highly suitable. nih.govcshl.edu Microwave irradiation can be utilized to significantly reduce reaction times from hours to minutes and improve yields. mdpi.com
Table 2: Components for Palladium-Catalyzed Methoxylation
| Component | Example | Function |
|---|---|---|
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |
| Ligand | BINAP, XPhos, SPhos | Stabilizes catalyst, facilitates oxidative addition/reductive elimination |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Activates the alcohol and neutralizes the generated HBr |
| Reagent | Methanol (MeOH) or Sodium Methoxide (NaOMe) | Source of the methoxy group |
| Energy Source | Conventional Heating or Microwave Irradiation | Provides energy to overcome the activation barrier |
Methyl Group Incorporation and Manipulation
The most direct route often involves starting with a commercially available methylpyridine (picoline). For this target molecule, 4-methylpyridine (γ-picoline) would be the logical starting material. This precursor can then undergo subsequent halogenation and methoxylation steps to build the final product. This approach leverages the availability of the simple starting material and focuses the synthetic challenge on the regioselective introduction of the other substituents.
Alternatively, modern catalytic methods allow for the direct methylation of the pyridine ring. For instance, a rhodium-catalyzed reaction has been described that directly introduces a methyl group onto pyridines at the C3/C5 positions using formaldehyde (B43269) as the methylating agent. nih.gov While highly innovative, applying such a method would depend on the specific substitution pattern of the precursor. Another strategy involves the manipulation of a methyl group on a heterocyclic ring to form other functional groups like aldehydes or esters, which can then be used in further synthetic transformations. nih.gov A key motivation for incorporating a methyl group can be to enhance the metabolic stability of a molecule, as the methyl group can block sites susceptible to oxidation. acs.org
Multi-Step Synthetic Sequences and Chemo- and Regioselectivity Control
The assembly of polysubstituted pyridines like this compound requires a multi-step approach where chemo- and regioselectivity are paramount. acs.org Chemoselectivity refers to the selective reaction of one functional group in the presence of others, while regioselectivity refers to the control of the position of the incoming group.
A plausible synthetic sequence starting from 4-methylpyridine would be:
Dibromination: The first step is the bromination of 4-methylpyridine. Direct bromination can be challenging to control, but specific conditions can be employed to yield 2,5-dibromo-4-methylpyridine. chemimpex.comthermofisher.com
Selective Methoxylation: The subsequent step is the introduction of the methoxy group at the C5 position, leaving the C2 bromine intact. This is the key regioselective step. As discussed, nucleophilic alkoxylation often favors the C5 position. Alternatively, palladium-catalyzed methods can be tuned. The distinct electronic environments of the C2 and C5 positions, influenced by the adjacent nitrogen atom and the methyl group, can be exploited to direct the substitution to the desired position.
The order of reactions is critical. For example, attempting to install the methoxy group first, followed by bromination, could lead to a different regioisomeric product due to the directing effects of the methoxy and methyl groups. The ability to perform stepwise couplings by exploiting the different reactivities of leaving groups (e.g., -Br vs. -Cl or -OTf) is a powerful strategy in building complex pyridines. nih.govcshl.edu
Optimization and Scale-Up Considerations for Efficient Synthesis
For any synthetic route to be practical, especially for pharmaceutical or agrochemical applications, it must be optimized for efficiency, cost, and safety. chemimpex.com Key considerations for the synthesis of this compound include improving yield, reducing costs, and ensuring the process is scalable.
One optimization strategy involves the use of microwave-assisted synthesis, particularly for palladium-catalyzed steps. mdpi.com This technology can dramatically shorten reaction times and often leads to cleaner reactions with higher yields.
For scale-up, factors such as catalyst loading, reagent cost, purification methods, and process safety become critical. Reducing the amount of expensive palladium catalyst is a common goal. This can be achieved by using highly efficient ligand systems or by employing heterogeneous catalysts that can be recovered and reused. mdpi.com Minimizing the number of synthetic steps and ensuring each step is high-yielding are also crucial for an economically viable large-scale process.
Table 3: Comparison of Synthetic Approaches
| Parameter | Classical Approach (e.g., SNAr) | Optimized Approach (e.g., Catalysis/Microwave) |
|---|---|---|
| Reaction Time | Often several hours to days | Minutes to a few hours mdpi.com |
| Reaction Temperature | Often high temperatures required | Can often be performed at lower temperatures |
| Yields | Variable, can be moderate | Often higher and more reproducible rsc.org |
| Selectivity | Can be difficult to control | Can be finely tuned with ligand/catalyst choice nih.govcshl.edu |
| Scalability | May face challenges with energy consumption and safety | Potentially more efficient, but catalyst cost can be a factor |
Reactivity and Mechanistic Pathways of 2 Bromo 5 Methoxy 4 Methylpyridine
Nucleophilic Substitution Reactions at the Bromine Center
The electron-deficient nature of the pyridine (B92270) ring, enhanced by the electron-withdrawing effect of the bromine atom, facilitates the displacement of the bromide ion by various nucleophiles. The methoxy (B1213986) and methyl groups on the ring also influence the reactivity and regioselectivity of these reactions.
Amination Reactions (e.g., Buchwald-Hartwig Amination)
The introduction of nitrogen-based nucleophiles is a crucial transformation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen bonds. While specific examples with 2-bromo-5-methoxy-4-methylpyridine are not extensively documented in publicly available literature, the general mechanism is well-established for a wide range of aryl and heteroaryl halides.
The catalytic cycle typically involves the oxidative addition of the bromopyridine to a palladium(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the aminated pyridine product and regenerates the palladium(0) catalyst. The choice of palladium precursor, ligand, and base is critical for achieving high yields. A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, providing an efficient route to various secondary and tertiary aminopyridines.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | BINAP | NaOBu-t | Toluene | 80 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-BuOH | 110 |
This table represents typical conditions for Buchwald-Hartwig amination of bromopyridines and serves as a general guideline. Specific conditions for this compound may vary.
Alkoxylation and Thiolation Reactions
The bromine atom can also be displaced by oxygen and sulfur nucleophiles to form ethers and thioethers, respectively. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the electron-deficient pyridine ring. The reaction is often carried out in the presence of a strong base to generate the corresponding alkoxide or thiolate anion.
For alkoxylation, common reagents include sodium or potassium alkoxides in the corresponding alcohol or an aprotic polar solvent like DMF or DMSO. Similarly, thiolation can be achieved using sodium or potassium thiolates. The reactivity can be influenced by the nature of the nucleophile and the reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations due to the reactive C-Br bond.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium(0) complex. This reaction is widely used to synthesize biaryl and substituted aromatic compounds. While specific studies on this compound are limited, related bromopyridines readily participate in Suzuki-Miyaura couplings.
The reaction involves the oxidative addition of the bromopyridine to the Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for efficient coupling.
Table 2: Typical Reagents for Suzuki-Miyaura Coupling of Bromopyridines
| Palladium Catalyst | Ligand | Boron Reagent | Base | Solvent |
| Pd(PPh₃)₄ | - | Arylboronic acid | K₂CO₃ | Toluene/Water |
| Pd(OAc)₂ | SPhos | Arylboronic acid | K₃PO₄ | Dioxane/Water |
| PdCl₂(dppf) | dppf | Potassium aryltrifluoroborate | Cs₂CO₃ | THF/Water |
This table provides a general overview of reagents used for Suzuki-Miyaura coupling of bromopyridines. Optimization is often necessary for specific substrates.
Stille Coupling and Other Organotin Reagent Applications
The Stille coupling involves the reaction of an organotin compound with an organic halide catalyzed by palladium. This reaction is known for its tolerance of a wide variety of functional groups and is a powerful tool for C-C bond formation. Although less common now due to the toxicity of organotin reagents, it remains a useful synthetic method. The stepwise functionalization of 5,5'-dibromo-2,2'-bipyridine (B102527) has been demonstrated using consecutive Stille couplings.
The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation with the organotin reagent, and reductive elimination.
Sonogashira Coupling for Alkynylation
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. It provides a direct route to substituted alkynes, which are valuable intermediates in organic synthesis.
The catalytic cycle is thought to involve the formation of a copper acetylide, which then undergoes transmetalation to the palladium center after oxidative addition of the bromopyridine. Reductive elimination then yields the alkynylated pyridine. Copper-free Sonogashira protocols have also been developed.
Table 3: Common Catalytic Systems for Sonogashira Coupling of Aryl Bromides
| Palladium Catalyst | Copper Co-catalyst | Ligand | Base | Solvent |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF |
| Pd(OAc)₂ | CuI | P(t-Bu)₃ | i-Pr₂NH | DMF |
| PdCl₂(dppf) | - (Copper-free) | dppf | Cs₂CO₃ | Dioxane |
This table outlines typical catalytic systems for the Sonogashira coupling of aryl bromides. The optimal conditions can depend on the specific alkyne and aryl halide used.
Negishi Coupling with Organozinc Reagents
The Negishi coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds. It involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The compound this compound, possessing a reactive carbon-bromine bond at the 2-position of the pyridine ring, is a suitable electrophilic partner for this transformation.
The general mechanism for the Negishi coupling proceeds through a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the bromopyridine to the Pd(0) catalyst to form a Pd(II) intermediate. This is followed by a transmetalation step where the organic group from the organozinc reagent is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.org
While broadly applicable, the efficiency of Negishi couplings with bromopyridines can sometimes be lower compared to other aryl halides. rsc.org A potential complication in couplings involving pyridyl substrates is the product's ability to coordinate to the palladium catalyst, which can lead to catalyst inhibition. However, the use of zinc as a reducing agent in the reaction mixture can mitigate this effect, as the concurrently formed zinc halides can complex with the bipyridyl product, preventing its binding to the active catalyst. acs.org
The reaction is compatible with a wide range of functional groups and can be used to couple this compound with various alkyl-, alkenyl-, and aryl-zinc reagents. The choice of catalyst, particularly the ligand, is crucial for achieving high yields and good selectivity. nih.govresearchgate.net
Table 1: Typical Conditions for Negishi Coupling of Bromopyridines
| Parameter | Details |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(dppf), NiCl₂(dppe) |
| Ligand | PPh₃, dppf, X-Phos, SPhos |
| Organozinc Reagent | R-ZnBr, R-ZnCl, R₂Zn (where R = alkyl, aryl, vinyl) |
| Solvent | THF, Dioxane, DMF, NMP |
| Temperature | Room Temperature to 100 °C |
| Additives | LiCl (can enhance reactivity of organozinc reagents) rsc.org |
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally a challenging transformation. The inherent electron-withdrawing nature of the nitrogen atom deactivates the ring system towards attack by electrophiles, making it significantly less reactive than benzene. pearson.comgcwgandhinagar.com Furthermore, the nitrogen's lone pair can act as a Lewis base, coordinating with the electrophile or the Lewis acid catalyst, which leads to the formation of a pyridinium (B92312) salt. This positively charged species is even more strongly deactivated towards electrophilic attack. gcwgandhinagar.com
Despite this inherent lack of reactivity, the presence of activating substituents on the pyridine ring can facilitate EAS. In this compound, the ring is substituted with a strongly activating methoxy group at C-5, a moderately activating methyl group at C-4, and a deactivating bromo group at C-2. The outcome of an EAS reaction is determined by the interplay of the directing effects of these substituents and the intrinsic preference for substitution at the 3- and 5-positions of the pyridine ring. quimicaorganica.orgyoutube.com
The available positions for substitution are C-3 and C-6.
Attack at C-3: This position is ortho to the activating methyl group, but meta to the strongly activating methoxy group.
Attack at C-6: This position is ortho to the strongly activating methoxy group and meta to the methyl group.
The methoxy group is a powerful ortho, para-directing group due to its ability to stabilize the intermediate arenium ion via resonance. nih.gov Therefore, electrophilic attack is most likely to be directed to the C-6 position, which is ortho to the methoxy group. The general mechanism involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (a Wheland intermediate), followed by the loss of a proton to restore aromaticity. wikipedia.orgmasterorganicchemistry.com
Table 2: Directing Effects of Substituents in this compound
| Substituent | Position | Electronic Effect | Directing Influence |
| -Br | 2 | Deactivating (Inductive) | Ortho, Para |
| -CH₃ | 4 | Activating (Hyperconjugation) | Ortho, Para |
| -OCH₃ | 5 | Activating (Resonance) | Ortho, Para |
| Pyridine N | 1 | Deactivating (Inductive) | Meta |
Directed Ortho-Metalation Strategies for Further Functionalization
Directed ortho-metalation (DoM) is a potent synthetic strategy for the regioselective deprotonation and subsequent functionalization of substituted aromatic and heteroaromatic compounds. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca
For pyridine systems, DoM is particularly valuable as direct deprotonation is often inefficient. harvard.edu The methoxy group is recognized as a moderate DMG. wikipedia.org In this compound, the methoxy group at C-5 can direct lithiation to the C-6 position. This process typically employs strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures to prevent competing nucleophilic addition to the pyridine ring. uwindsor.ca
An alternative pathway is lithium-halogen exchange at the C-2 position, a rapid reaction that can occur with alkyllithium reagents like n-butyllithium, even at low temperatures. wikipedia.org This would generate a 2-lithiated pyridine species. The regiochemical outcome—ortho-metalation at C-6 versus lithium-halogen exchange at C-2—would depend on the specific base and reaction conditions employed.
Once the lithiated intermediate is formed, it can be quenched with a wide variety of electrophiles to introduce new functional groups with high regioselectivity. nih.gov
Table 3: Electrophiles for Trapping Organolithium Intermediates
| Electrophile | Functional Group Introduced |
| D₂O | Deuterium |
| MeI | Methyl |
| DMF | Aldehyde (-CHO) |
| CO₂ | Carboxylic Acid (-COOH) |
| I₂ | Iodine |
| Me₃SiCl | Trimethylsilyl (-SiMe₃) |
| R₂CO (Ketones) | Tertiary Alcohol |
| RCHO (Aldehydes) | Secondary Alcohol |
Reduction and Oxidation Pathways
The substituents on the this compound ring offer distinct sites for reduction and oxidation reactions.
Oxidation: The 4-methyl group is susceptible to oxidation. Studies on the catalytic oxidation of 4-methylpyridine (B42270) have shown that it can be converted to pyridine-4-carbaldehyde and subsequently to isonicotinic acid. ijcce.ac.irresearchgate.net This is often achieved using heterogeneous catalysts, such as those based on vanadium oxide (V₂O₅), sometimes modified with other metal oxides like TiO₂ or SnO₂ to improve activity and selectivity. ijcce.ac.irresearchgate.net Another approach involves using oxidants like manganese dioxide (MnO₂). acs.org Applying these conditions to this compound would be expected to yield the corresponding 4-carboxylic acid derivative.
Reduction: The primary sites for reduction are the bromo substituent and the pyridine ring itself.
Hydrodebromination: The carbon-bromine bond can be cleaved through catalytic hydrogenation. This reaction typically uses a palladium catalyst (e.g., Pd/C) and a hydrogen source to replace the bromine atom with a hydrogen atom.
Lithium-Halogen Exchange: As mentioned in the DoM section, treatment with an alkyllithium reagent can lead to lithium-halogen exchange. wikipedia.org Quenching the resulting 2-lithiopyridine with a proton source (like water or methanol) would achieve the reduction of the C-Br bond.
Ring Reduction: The pyridine ring itself can be reduced under more vigorous conditions. Catalytic hydrogenation at high pressure and temperature or using specific catalysts like rhodium on alumina (B75360) can lead to the corresponding piperidine (B6355638) derivative.
Reaction Kinetics and Thermodynamic Studies of Derivatization Reactions
Detailed kinetic and thermodynamic data for the derivatization of this compound are not extensively reported in the literature. However, general principles and studies on related systems provide significant insight.
Negishi Coupling: Kinetic studies of palladium-catalyzed Negishi cross-coupling reactions reveal a complex mechanism that can be influenced by additives and the nature of the substrates. uni-muenchen.de The reaction rate can be affected by the concentration of the catalyst, the organozinc reagent, and the aryl halide. Additives such as lithium halides can accelerate the rate of transmetalation by breaking up organozinc agglomerates and increasing their nucleophilicity. rsc.orguni-muenchen.de The formation of undesired homocoupling products is a known side reaction that points to the complexity of the catalytic cycle beyond a simple three-step model. uni-muenchen.de
Electrophilic Aromatic Substitution: From a thermodynamic standpoint, EAS on pyridine is less favorable than on benzene. The initial step, the attack of the electrophile on the aromatic ring, disrupts the aromatic sextet and is the rate-determining step. masterorganicchemistry.com For pyridine, this step is particularly high in energy because it involves placing a positive charge within an already electron-deficient ring. pearson.com Kinetically, the reaction is slow for the same reasons. The presence of activating groups like methoxy and methyl on this compound would lower the activation energy for the initial electrophilic attack compared to unsubstituted pyridine, thereby increasing the reaction rate. The high regioselectivity often observed in EAS reactions is a result of the different stabilities of the possible Wheland intermediates, which are governed by both electronic and steric effects. nih.gov
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Building Block for Complex Heterocyclic Architectures
2-Bromo-5-methoxy-4-methylpyridine serves as a crucial intermediate in the synthesis of a wide array of complex heterocyclic compounds. innospk.com Heterocyclic structures are fundamental components of many biologically active molecules and functional materials. sigmaaldrich.com The bromine atom on the pyridine (B92270) ring of this compound offers a reactive site for various chemical transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions. innospk.com These reactions are instrumental in constructing intricate molecular frameworks, making this compound a valuable asset for chemists. innospk.com The presence of the methoxy (B1213986) and methyl groups further influences the compound's electronic properties and reactivity, allowing for precise control over synthetic outcomes. innospk.com
The adaptability of this compound makes it a sought-after component for researchers aiming to develop innovative products. innospk.com Its ability to participate in diverse chemical reactions facilitates the efficient production of complex structures, a critical aspect of drug discovery and development. chemimpex.com This versatility positions it as a key resource for advancing chemical research and manufacturing processes. innospk.com
Intermediacy in the Synthesis of Advanced Pharmaceutical Leads
The unique structural features of this compound make it an important intermediate in the development of novel pharmaceutical agents. chemimpex.com Its pyridine core is a common scaffold in many drug molecules, and the specific arrangement of its substituents allows for the targeted synthesis of compounds with desired biological activities.
Scaffold for Kinase Inhibitors and Modulators of Cellular Pathways
The pyridine scaffold is a privileged structure in the design of kinase inhibitors, a major class of cancer therapeutics. nih.govrsc.org Kinases are key regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. nih.gov The pyrimidine (B1678525) ring system, a related heterocyclic structure, is found in numerous FDA-approved anticancer drugs and is a popular scaffold for designing kinase inhibitors. mdpi.com Fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and furo[3,2-b]pyridines, have been identified as potent scaffolds for selective kinase inhibitors. nih.govnih.gov The structural motifs present in this compound can be elaborated to create molecules that mimic the binding of ATP to the kinase active site, thereby inhibiting its function. nih.gov
Precursor for Dual BET/HDAC Inhibitors
There is growing interest in developing dual inhibitors that target multiple proteins involved in disease pathways. nih.gov Bromodomain and extra-terminal domain (BET) proteins and histone deacetylases (HDACs) are both important targets in cancer therapy. nih.gov Researchers have successfully designed and synthesized dual BET/HDAC inhibitors by merging the pharmacophores of known BET and HDAC inhibitors. nih.govrsc.orgbiorxiv.org These dual-action compounds have shown promising antitumor effects in various cancer cell lines. nih.gov The synthesis of such complex molecules often involves multiple steps where versatile building blocks like this compound could potentially play a role in constructing the core scaffolds. For instance, the development of some dual inhibitors has involved Suzuki coupling reactions with substituted bromoanilines to build the final molecule. nih.gov
Synthetic Routes to Indolylalkanoates and Related Biologically Active Systems
This compound and its derivatives are valuable precursors in the synthesis of various biologically active compounds, including indolylalkanoates. frontierspecialtychemicals.com For example, a related compound, 2-Bromo-4-hydroxy-5-methoxypyridine, has been used in the preparation of indolylalkanoates which act as inhibitors of 5-lipoxygenase-activating protein (FLAP). frontierspecialtychemicals.com This highlights the utility of substituted bromopyridines in generating complex indole (B1671886) derivatives with potential therapeutic applications.
Utilization in Agrochemical Research and Development
The application of this compound extends to the agrochemical sector, where it contributes to the development of new crop protection agents. innospk.comchemimpex.com
Building Block for Pesticides and Herbicides
This compound serves as a key building block in the formulation of effective pesticides and herbicides. innospk.comchemimpex.com The unique chemical properties imparted by the bromine and methoxy functional groups enhance its reactivity, making it an essential component in the synthesis of various biologically active molecules for agricultural use. chemimpex.com For instance, a related compound, 5-Bromo-2-methoxy-4-methylpyridine (B21950), is utilized in formulating agrochemicals to improve the effectiveness of pesticides and herbicides, ultimately aiding in the enhancement of crop yields. chemimpex.com Patents have been filed for picolinamide (B142947) derivatives, prepared from related bromopyridine precursors, which are useful as microbiocidal agents, particularly as fungicides. frontierspecialtychemicals.com
Development of Functional Materials and Ligands in Coordination Chemistry
While specific research detailing the direct use of this compound in functional materials is limited in publicly available literature, the application of its structural analogs provides a clear indication of its potential. The strategic placement of the bromo, methoxy, and methyl groups on the pyridine ring makes it a valuable precursor for creating sophisticated molecules.
For instance, the related compound, 2-Bromo-5-methylpyridine, is a well-established starting reagent for the synthesis of polydentate ligands such as 5,5′-dimethyl-2,2′-bipyridine and 5-methyl-2,2′:6′,2″-terpyridine. sigmaaldrich.com These types of bipyridine and terpyridine ligands are fundamental in coordination chemistry, forming stable complexes with a wide array of metal ions. These complexes are at the heart of numerous functional materials, including catalysts, sensors, and supramolecular assemblies. The presence of the methoxy group in this compound, as compared to 2-Bromo-5-methylpyridine, would be expected to modulate the electronic properties and solubility of the resulting ligands and their metal complexes.
The unique reactivity of isomers like 5-bromo-2-methoxy-4-methylpyridine is noted for its potential in materials science. pipzine-chem.com The bromine atom facilitates cross-coupling reactions, a powerful tool for constructing larger conjugated systems, while the methoxy and methyl groups influence the molecule's conformation and intermolecular interactions, which are critical for the properties of solid-state materials. pipzine-chem.com
Table 1: Representative Pyridine-Based Ligands Synthesized from Bromo-methyl-pyridine Precursors
| Precursor | Synthesized Ligand | Ligand Type |
| 2-Bromo-5-methylpyridine | 5,5′-dimethyl-2,2′-bipyridine | Bidentate |
| 2-Bromo-5-methylpyridine | 5-methyl-2,2′:6′,2″-terpyridine | Tridentate |
| 2-Bromo-5-methylpyridine | 5-bromo-5″-methyl-2,2′:6′,2″-terpyridine | Tridentate |
This table showcases ligands synthesized from a related precursor, highlighting the synthetic utility of the bromo-pyridyl moiety.
Contributions to Organic Light-Emitting Diodes (OLEDs) and Related Optoelectronic Materials
The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), relies heavily on materials with specific photophysical and charge-transport properties. Substituted pyridines are integral components of many high-performance OLED materials, serving as electron-transporting layers, host materials for phosphorescent emitters, or as ligands in emissive metal complexes.
Direct research findings on the application of this compound in OLEDs are not extensively documented. However, the potential is evident from the study of its isomers and related pyridine derivatives. The combination of an electron-withdrawing pyridine ring and an electron-donating methoxy group can lead to molecules with a significant dipole moment and desirable charge-transport characteristics. The bromo-substituent provides a reactive site for introducing other functional groups through reactions like the Suzuki or Buchwald-Hartwig couplings, which are standard methods for building the complex, conjugated molecules used in OLEDs.
The general class of pyridine compounds is recognized for its importance in creating materials for medicinal chemistry and materials science, underscoring the research potential of specifically substituted pyridines like this compound. pipzine-chem.com The development of new lead compounds for various applications often involves the modification of such heterocyclic structures. pipzine-chem.com
Future Research Directions and Emerging Paradigms in 2 Bromo 5 Methoxy 4 Methylpyridine Chemistry
Development of Sustainable and Green Synthetic Routes
The push towards environmentally responsible chemistry is driving significant changes in the synthesis of pyridine (B92270) derivatives. Future research will prioritize the development of sustainable and green synthetic routes for compounds like 2-Bromo-5-methoxy-4-methylpyridine, moving away from hazardous reagents and solvents.
One promising area is the use of thermo-catalytic conversion of renewable resources. For instance, studies have shown the potential of producing pyridines from glycerol (B35011) and ammonia (B1221849) using zeolite catalysts. rsc.org This approach, if adapted, could offer a bio-based pathway to pyridine scaffolds. Another green technique is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. acs.org Research into one-pot multicomponent reactions, often facilitated by microwave irradiation, presents an efficient and atom-economical alternative to traditional multi-step syntheses. acs.org
Future synthetic strategies will likely focus on:
Renewable Feedstocks: Utilizing bio-based starting materials to reduce reliance on petrochemicals. rsc.org
Catalytic Processes: Employing catalysts to enable reactions with higher efficiency and selectivity, minimizing waste. rsc.org
Alternative Energy Sources: Harnessing microwaves and other non-conventional energy sources to drive reactions more efficiently. acs.org
Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol. acs.org
Exploration of Novel Catalytic Systems for Functionalization
The functionalization of the this compound core is crucial for creating diverse molecular architectures. The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions. Future research will undoubtedly focus on discovering and optimizing novel catalytic systems to enhance the efficiency and scope of these transformations.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are already standard methods for functionalizing bromopyridines. mdpi.com However, the exploration of catalysts based on more abundant and less expensive metals like copper and nickel is a growing trend. Synergistic catalysis, where two or more catalysts work in concert to achieve a transformation not possible with a single catalyst, is also a burgeoning field. organic-chemistry.org For instance, the combination of a copper(I) salt and a secondary ammonium (B1175870) salt has been shown to effectively catalyze the synthesis of substituted pyridines. organic-chemistry.org
Key areas for future exploration include:
Earth-Abundant Metal Catalysts: Developing catalytic systems based on iron, copper, and nickel to replace precious metals like palladium.
Photoredox Catalysis: Using visible light to drive catalytic cycles, enabling new types of bond formations under mild conditions. organic-chemistry.org
Dual Catalysis: Combining different catalytic modes to achieve novel and efficient transformations.
Advanced Computational Modeling for Reaction Prediction and Design
Computational chemistry is becoming an indispensable tool in modern synthetic planning. For a molecule like this compound, computational modeling can provide deep insights into its reactivity and guide the development of new synthetic methods.
Density Functional Theory (DFT) is a powerful method for studying the electronic structure and geometry of molecules, which can help in predicting their reactivity. researchgate.netnih.gov For instance, DFT calculations can elucidate reaction mechanisms, such as whether a nucleophilic aromatic substitution (SNAr) proceeds via a concerted or stepwise pathway. acs.org This understanding is crucial for optimizing reaction conditions and predicting the regioselectivity of reactions on the pyridine ring. researchgate.net
Future applications of computational modeling will likely involve:
Predictive Reaction Modeling: Using computational tools to predict the outcome of a reaction before it is attempted in the lab, saving time and resources. mit.edu
Catalyst Design: Designing new catalysts with enhanced activity and selectivity based on computational predictions of their electronic and steric properties.
Mechanism Elucidation: Gaining a deeper understanding of complex reaction mechanisms to enable their optimization and application to a wider range of substrates. acs.org
Table 1: Application of Computational Methods in Pyridine Chemistry
| Computational Method | Application | Reference |
| Density Functional Theory (DFT) | Establishing the geometry and electronic properties of pyridine derivatives. | researchgate.netnih.gov |
| Quantum Mechanics-based Chemical Shift Analysis (DP4+) | Determining the absolute configuration of stereogenic centers in complex molecules. | mdpi.com |
| Frontier Orbital Energy Matching | Predicting the feasibility and outcome of photocatalyzed reactions. | mit.edu |
Integration with Flow Chemistry and Automated Synthesis
The demand for rapid synthesis and optimization of chemical processes has led to the increasing adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages in terms of safety, efficiency, and scalability, and their application to the synthesis of this compound and its derivatives is a key area of future research.
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This can lead to higher yields, improved selectivity, and safer handling of hazardous reagents. nih.gov When combined with automated systems, it is possible to perform high-throughput screening of reaction conditions and rapidly identify optimal synthetic routes. dntb.gov.uachimia.ch
Future research in this area will focus on:
Multi-step Flow Synthesis: Developing integrated flow systems that can perform multiple synthetic steps sequentially without the need for isolation and purification of intermediates. dntb.gov.ua
Automated Reaction Optimization: Utilizing robotic systems and machine learning algorithms to autonomously explore reaction parameters and identify the best conditions for a given transformation.
On-demand Synthesis: Creating systems that can synthesize desired quantities of this compound or its derivatives as needed, reducing the need for large-scale storage of chemicals.
Discovery of New Chemical Transformations and Reactivity Patterns
While the existing reactivity of this compound is well-utilized, there is always potential for the discovery of new chemical transformations and reactivity patterns. The unique electronic properties conferred by the methoxy (B1213986), methyl, and bromo substituents on the pyridine ring could be harnessed to achieve novel chemical reactions.
For example, the electron-donating methoxy group and the electron-withdrawing nature of the pyridine nitrogen create a distinct electronic environment that could be exploited in novel cycloaddition or ring-transformation reactions. acs.org The bromine atom, typically used in cross-coupling reactions, could also participate in other transformations such as radical reactions or halogen-metal exchange to generate novel organometallic intermediates.
Future research directions may include:
C-H Functionalization: Directly converting the C-H bonds on the pyridine ring to other functional groups, bypassing the need for pre-functionalized starting materials.
Novel Cycloaddition Reactions: Exploring the participation of the pyridine ring in [4+2] or other cycloaddition reactions to construct complex polycyclic systems.
Unconventional Reactivity: Investigating the reactivity of the compound under non-traditional conditions, such as in the presence of strong electric fields or under mechanochemical activation, to uncover new reaction pathways.
The continued exploration of these future research directions will undoubtedly lead to more efficient, sustainable, and versatile ways to synthesize and utilize this compound, further solidifying its importance as a key building block in modern organic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
